3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound that features a quinazoline core structure substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and anthranilic acid.
Cyclization: The reaction between 3,5-dichloroaniline and anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the quinazoline core.
Hydrogenation: The quinazoline intermediate is then subjected to hydrogenation using a palladium catalyst to yield the tetrahydroquinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroquinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogenation reagents such as chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Further reduced tetrahydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylpyridine: Shares the 3,5-dichlorophenyl group but has a pyridine core instead of a quinazoline core.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Contains a similar dichlorophenyl group but with a different heterocyclic structure.
Uniqueness
3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-4aH-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-9(16)7-10(6-8)18-13(19)11-3-1-2-4-12(11)17-14(18)20/h1-7,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEIZKKSBKOSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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